L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic oligopeptide featuring a unique sequence of modified amino acids. Its structure includes:
- N-terminal sequence: L-Tryptophan (Trp), L-Leucine (Leu), L-Serine (Ser), and L-Proline (Pro).
- C-terminal modifications: Three consecutive N⁵-(diaminomethylidene)-L-ornithine residues. The diaminomethylidene group (–NH–C(=NH)–NH₂) at the N⁵ position of ornithine introduces a guanidino-like moiety, enhancing hydrogen-bonding and electrostatic interactions .
This compound’s molecular complexity arises from its repetitive post-translational modifications, which are rare in natural peptides. The diaminomethylidene groups may confer enhanced stability against proteolytic degradation and improved binding affinity to biological targets, such as enzymes or receptors .
Properties
CAS No. |
920011-56-9 |
|---|---|
Molecular Formula |
C43H71N17O9 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H71N17O9/c1-23(2)19-31(58-34(62)26(44)20-24-21-54-27-10-4-3-9-25(24)27)37(65)59-32(22-61)39(67)60-18-8-14-33(60)38(66)56-29(12-6-16-52-42(47)48)35(63)55-28(11-5-15-51-41(45)46)36(64)57-30(40(68)69)13-7-17-53-43(49)50/h3-4,9-10,21,23,26,28-33,54,61H,5-8,11-20,22,44H2,1-2H3,(H,55,63)(H,56,66)(H,57,64)(H,58,62)(H,59,65)(H,68,69)(H4,45,46,51)(H4,47,48,52)(H4,49,50,53)/t26-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
BPFJPOJZHPOASR-VJBGVNKVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Overview of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used technique for synthesizing peptides and proteins. The method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support. The general steps involved in SPPS are as follows:
Coupling : The amino acid to be added is activated using coupling reagents such as HBTU (O-Benzotriazol-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide). This activated amino acid is then coupled to the resin-bound peptide.
Deprotection : After coupling, the protecting group on the amino acid is removed. This is typically achieved using a solution of trifluoroacetic acid (TFA), which cleaves the protecting groups without affecting the peptide bond.
Cleavage : Once the desired peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail that often contains TFA, water, and scavengers like triisopropylsilane (TIS) to neutralize any reactive species produced during cleavage.
Detailed Reaction Conditions
The following table summarizes key reaction conditions and reagents used in the preparation of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine:
| Step | Reagent/Condition | Description |
|---|---|---|
| Coupling | HBTU or DIC | Activates amino acids for coupling to resin-bound peptide |
| Deprotection | TFA | Removes protecting groups from amino acids |
| Cleavage | TFA + Water + TIS | Cleaves peptide from resin and neutralizes reactive intermediates |
| Purification | HPLC | High-performance liquid chromatography used for purification of final product |
| Characterization | Mass Spectrometry (MS) | Confirms molecular weight and structure of synthesized peptide |
Chemical Reactions Analysis
The synthesized compound can undergo various chemical reactions that may alter its properties or enhance its biological activity:
Oxidation : This can occur at side chains containing sulfur or aromatic groups. Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction : Reduction reactions can target disulfide bonds within peptides. Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically employed.
Substitution : Amino acid residues may be substituted with other functional groups to modify the peptide’s properties, enhancing its stability or bioactivity.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This can affect the tryptophan and proline residues.
Reduction: Guanidine groups can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various coupling reagents for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield peptides with altered sequences and properties.
Scientific Research Applications
The compound exhibits various biological activities due to its structural composition, including:
- Antitumor Activity : Preliminary studies suggest that this peptide may exhibit cytotoxic effects against certain cancer cell lines, potentially functioning as an anticancer agent .
- Neuroprotective Effects : There is evidence indicating that peptides similar to this compound can enhance neuroprotection, possibly through modulation of neurotransmitter systems .
Drug Development
The complexity of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine positions it as a candidate for drug development:
- Peptide-based Therapeutics : Its structure allows for the design of peptide-based drugs targeting specific receptors or pathways in diseases like cancer and neurodegenerative disorders.
Biochemical Research
The compound serves as a valuable tool in biochemical assays and research:
- Inhibitors of Proteasome Activity : Similar compounds have been studied for their ability to inhibit proteasome activity, which is crucial in regulating protein degradation pathways .
Molecular Biology Studies
In molecular biology, the peptide can be employed to study protein interactions and cellular signaling pathways:
- Signal Transduction Pathways : By observing how this peptide interacts with various cellular components, researchers can gain insights into signal transduction mechanisms.
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of similar peptides demonstrated that they could reduce oxidative stress in neuronal cells. This suggests that L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl may have therapeutic implications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine groups can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of signal transduction and protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
Key Observations :
- The target compound’s triple diaminomethylidene modification distinguishes it from shorter analogs (e.g., Bradykinin-like peptides) and natural metabolites (e.g., N⁵-(1-Carboxyethyl)-Ornithine).
- Compared to L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-leucine, the target lacks methionine and features a longer, more heavily modified C-terminal region .
Functional and Biochemical Comparison
Enzymatic Interactions
- N"-Pteroyl-L-ornithine (a related compound with a single diaminomethylidene group) is a potent inhibitor of folylpolyglutamate synthetase (FPGS), with IC₅₀ values in the nanomolar range. Its mechanism involves competitive binding to the glutamate-binding site . The target compound’s triple modification may amplify this inhibitory effect by providing multiple interaction sites.
- Bradykinin analogs (e.g., the compound in ) bind to G-protein-coupled receptors (GPCRs) to regulate blood pressure and inflammation. The target’s Trp residue may enhance hydrophobic interactions with receptor pockets, while its diaminomethylidene groups could stabilize binding via hydrogen bonds .
Stability and Bioavailability
- Compounds with diaminomethylidene modifications exhibit increased resistance to enzymatic cleavage compared to unmodified peptides. For example, methylofuran (a cofactor in Methanothermobacter thermautotrophicus) retains activity in extreme pH conditions due to similar modifications .
- The target’s proline-rich N-terminal sequence may further reduce conformational flexibility, limiting proteolytic access .
Chemical Similarity and Computational Analysis
- Tanimoto coefficient-based clustering (PubChem substructure tools) groups the target with other diaminomethylidene-containing peptides. However, its triple modification places it in a distinct subcluster .
- Graph-based structural comparison (e.g., subgraph matching) highlights its similarity to Bradykinin analogs but identifies its extended C-terminal region as a critical divergence .
Research Findings and Implications
- Therapeutic Potential: The compound’s structural features suggest utility in targeting enzymes (e.g., FPGS) or GPCRs with high specificity. Its stability profile makes it a candidate for oral or prolonged-release formulations .
- Limitations: The synthetic complexity of triple diaminomethylidene modifications may hinder large-scale production. Computational models predict moderate solubility (~0.1 mg/mL in aqueous buffers) due to high polarity .
Biological Activity
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl is a complex peptide with significant potential for biological activity. This compound, which can be classified as a thiopeptide, is characterized by its intricate structure and the presence of multiple amino acid residues that contribute to its functional properties.
Chemical Structure and Properties
The molecular formula of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl is . The compound features several amino acids, including tryptophan, leucine, serine, proline, and ornithine, which play critical roles in its biological function. The presence of diaminomethylidene groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C43H71N13O9 |
| Molecular Weight | 853.11 g/mol |
| CAS Number | 920011-50-3 |
| Solubility | Soluble in water |
L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl exhibits a range of biological activities primarily through its interactions with various cellular targets. Its mechanism of action may involve:
- Antimicrobial Activity : Similar to other thiopeptides, it may exert bactericidal effects against Gram-positive bacteria.
- Cell Signaling Modulation : The compound may influence signaling pathways through receptor interactions, potentially modulating immune responses.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that peptides with similar structures demonstrate significant antimicrobial properties. A study on thiopeptides found that they effectively inhibited the growth of resistant bacterial strains, suggesting that L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl could possess similar capabilities .
- Cytotoxicity Assays : In vitro studies have shown that peptides containing ornithine residues can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy .
- Inflammatory Response Modulation : Another study highlighted the role of peptide compounds in reducing inflammation by inhibiting pro-inflammatory cytokines. This property indicates that L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl might be beneficial in treating inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Future Directions and Applications
The potential applications of L-Tryptophyl-L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl in pharmaceutical development are vast. Further research is needed to:
- Characterize its full spectrum of biological activities through comprehensive pharmacological studies.
- Explore its therapeutic potential in treating infections, cancer, and inflammatory conditions.
- Investigate structural modifications to enhance efficacy and reduce toxicity.
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| SPPS | Fmoc chemistry | Sequential residue addition | |
| Purification | HPLC (C18, 0.1% TFA) | Remove truncated peptides | |
| Characterization | HR-MS, NMR | Confirm structure and purity |
Advanced: How do the amidino modifications influence this peptide’s interaction with protein arginine deiminases (PADs), and what experimental designs validate selectivity?
Answer:
The N~5~-(diaminomethylidene) groups mimic the guanidinium moiety of arginine, making the peptide a potential inhibitor of PADs, which are implicated in diseases like rheumatoid arthritis . Methodological approaches include:
- Enzyme kinetics : Measure IC~50~ values using fluorogenic substrates (e.g., benzoyl-arginine ethyl ester) to compare inhibition potency between wild-type and amidino-modified peptides .
- Crystallography : Co-crystallize the peptide with PAD isoforms (e.g., PAD4) to map binding interactions, focusing on hydrogen bonding and steric effects of the amidino groups .
- Cell-based assays : Assess cellular activity in macrophage or neutrophil models by quantifying citrullination levels (e.g., anti-citrullinated protein antibodies) to confirm in-cell efficacy .
Key Finding : Second-generation amidino derivatives (e.g., o-F-amidine) show 65-fold improved potency over first-generation inhibitors, attributed to optimized steric and electronic interactions .
Basic: What analytical techniques are essential for confirming the structural integrity of this peptide?
Answer:
- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (±1 Da) and detect post-synthetic modifications (e.g., oxidation) .
- NMR Spectroscopy : 2D NOESY or TOCSY to resolve backbone conformation and confirm stereochemistry at modified ornithine residues .
- Circular Dichroism (CD) : Analyze secondary structure (e.g., α-helix or β-sheet propensity) in aqueous vs. membrane-mimetic environments .
Q. Table 2: Analytical Data Consistency
| Technique | Expected Outcome | Discrepancy Resolution |
|---|---|---|
| HR-MS | [M+H]+ = 1137.72 | Re-synthesize if deviations >0.01% |
| NMR | J-coupling ≈ 8 Hz for α-helices | Adjust purification if peak splitting occurs |
Advanced: How can researchers resolve contradictions in reported bioactivity data for amidino-modified peptides?
Answer: Contradictions often arise from assay variability (e.g., buffer pH, enzyme sources). Methodological solutions include:
- Standardized protocols : Use recombinant PAD isoforms (e.g., expressed in E. coli) and control buffer conditions (pH 7.4, 1 mM Ca^2+^) to minimize variability .
- Dose-response curves : Perform 8-point dilution series (0.1–100 µM) to account for non-linear inhibition effects .
- Meta-analysis : Compare data across studies using tools like ChemSpider or PubChem to identify outliers linked to structural analogs .
Example : Inconsistent IC~50~ values for Cl-amidine analogs were resolved by standardizing enzyme pre-activation steps .
Basic: How does the peptide backbone conformation affect stability in physiological conditions?
Answer:
- Proline-rich regions : The L-prolyl residue induces kinks, reducing protease susceptibility by disrupting α-helix formation .
- Serine residues : Phosphorylation or glycosylation at L-seryl sites can alter solubility and half-life; assess via LC-MS after incubating in serum .
- Temperature stability : Use differential scanning calorimetry (DSC) to measure melting temperatures (T~m~) in PBS vs. DMSO .
Advanced: What strategies optimize selectivity for specific PAD isoforms without compromising potency?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents at the benzoyl ring (e.g., carboxylate ortho to the amide) to exploit isoform-specific binding pockets .
- Computational docking : Use Schrödinger’s Glide to predict binding affinities for PAD2 vs. PAD4, focusing on steric clashes with Val^469^ in PAD4 .
- In vivo models : Test analogs in PAD4-knockout mice to validate isoform specificity via citrullination profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
